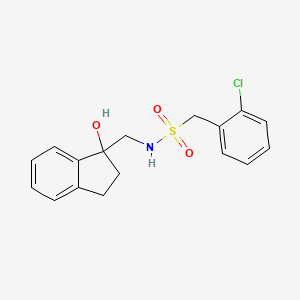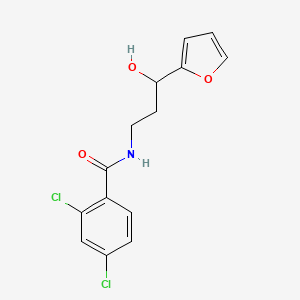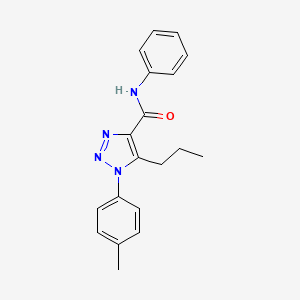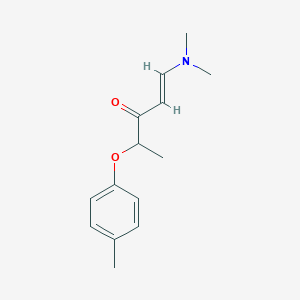![molecular formula C19H20N6O4 B2981324 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 887870-12-4](/img/structure/B2981324.png)
2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and products of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Potential PET Tracers
The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including a compound structurally similar to 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide, has been explored for potential use as PET tracers. These tracers aim to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) activity. The preparation involved O-[(11)C]methylation and achieved high radiochemical yields, purity, and specific activity, indicating potential for in vivo imaging applications (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity
Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, a class of compounds related by structure to the complex imidazopyridine- and purine-thioacetamide frameworks, showed anticonvulsant activities against seizures induced by maximal electroshock (MES). This study demonstrates the therapeutic potential of structurally related compounds in the treatment of convulsive disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial Activities
A series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized and evaluated for their in vitro antimicrobial activities. These compounds, sharing a core purine structure with the subject compound, displayed activity against a range of susceptible and resistant Gram-positive and Gram-negative bacteria, suggesting their potential utility in antimicrobial therapy (Sharma, Sharma, & Rane, 2004).
Comparative Metabolism
The metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes was compared, highlighting the metabolic pathways that such compounds undergo in biological systems. This research provides insight into the biotransformation and potential toxicological implications of structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Ionic Side-Products in Synthesis
The formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts during the synthesis of oligonucleotides involving hypoxanthine residues were studied. This research contributes to the understanding of side reactions that may occur in the synthesis of complex purine-derived compounds, such as the one (Adamiak, Biała, & Skalski, 1985).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-10-11(2)25-15-16(22(3)19(28)23(17(15)27)9-14(20)26)21-18(25)24(10)12-6-5-7-13(8-12)29-4/h5-8H,9H2,1-4H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQBTUAOQPELEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)

![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)



![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2981255.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)


![5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2981264.png)